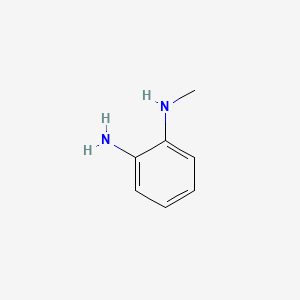

N-Methyl-o-phenylenediamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKCLSMBVQLWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043756 | |

| Record name | N-Methyl-o-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4760-34-3 | |

| Record name | N-Methyl-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4760-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-o-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-o-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-O-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROI30FPR50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-o-phenylenediamine: A Comprehensive Technical Guide

CAS Number: 4760-34-3

This technical guide provides an in-depth overview of N-Methyl-o-phenylenediamine, a key chemical intermediate in the pharmaceutical and chemical industries. The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and analysis, and illustrates its role in significant synthetic pathways. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 2-amino-N-methylaniline, is a yellow to red-brown liquid at room temperature.[1][2] It is a versatile bifunctional molecule containing both a primary and a secondary amine group, making it a valuable building block in organic synthesis. Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4760-34-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀N₂ | [1][3][4][5] |

| Molecular Weight | 122.17 g/mol | [1][2][4][5] |

| Appearance | Yellow to red to very dark brown liquid | [1][2] |

| Melting Point | 22 °C | [1][2] |

| Boiling Point | 252.4 °C at 760 mmHg; 123-124 °C at 10 mmHg | [1][2] |

| Density | 1.075 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.612 | [1][2] |

| Flash Point | 122.4 °C (closed cup) | [1] |

| Solubility | Soluble in water. | [6] |

| pKa | 6.17 ± 0.10 (Predicted) | [1] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the methylation of an aniline (B41778) derivative followed by the reduction of a nitro group.

Method 1: Methylation of o-Nitroaniline and Subsequent Reduction

This common industrial method involves a two-step process that offers good regioselectivity.[7]

Step 1: Synthesis of N-methyl-o-nitroaniline

-

Materials: o-nitroaniline, acetone (B3395972), potassium hydroxide (B78521) (KOH), dimethyl sulfate (B86663).[1]

-

Procedure: 40.0 g (0.29 mol) of o-nitroaniline is mixed with 200 ml of acetone. 32 g (0.57 mol) of KOH is then added. 46 g (0.37 mol) of dimethyl sulfate is added dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, 20.0 ml of ammonia (B1221849) water is added, and the acetone is removed by distillation. 200.0 ml of water is then added to induce crystallization. The product is separated by filtration and dried to yield N-methyl-o-nitroaniline.[1]

-

Yield: 95.3% with a purity of >99%.[1]

Step 2: Reduction of N-methyl-o-nitroaniline to this compound

Two primary reduction methods are employed:

-

Catalytic Hydrogenation:

-

Materials: N-methyl-o-nitroaniline, methanol (B129727), 10% Palladium on carbon (Pd/C), hydrogen gas, thionyl chloride.[1]

-

Procedure: 20.0 g (0.13 mol) of N-methyl-o-nitroaniline is mixed with 100 ml of methanol in a hydrogenation reactor. 0.05 g of 10% Pd/C is added. The mixture is subjected to a hydrogen pressure of 0.2-0.5 MPa at 30-35°C for approximately 3 hours. After the reaction, the catalyst is filtered off. Thionyl chloride (17.8 g, 0.15 mol) is added dropwise to the filtrate, which is then cooled to precipitate this compound dihydrochloride (B599025).[1]

-

Yield: 98.4%.[1]

-

-

Iron-Catalyzed Reduction:

-

Materials: N-methyl-o-nitroaniline, ethanol, glacial acetic acid, reduced iron powder, thionyl chloride.[1]

-

Procedure: In a 500 ml reaction flask, 100 ml of ethanol, 5 ml of glacial acetic acid, and 21.8 g (0.39 mol) of reduced iron powder are stirred and activated at 50-55°C for 30 minutes. 20.0 g (0.13 mol) of N-methyl-o-nitroaniline is then added, and the mixture is heated to reflux for about 2 hours. The reaction mixture is filtered while hot. Thionyl chloride (17.8 g, 0.15 mol) is added dropwise to the filtrate, followed by cooling and filtration to obtain this compound dihydrochloride.[1]

-

Yield: 90.0%.[1]

-

Method 2: Direct Methylation of o-Phenylenediamine (B120857)

-

Materials: o-phenylenediamine, methanol, methyl iodide.[3]

-

Procedure: 89 grams (0.82 mole) of o-phenylenediamine are added to one liter of methanol. 25.7 ml (0.41 mole) of methyl iodide is added, and the mixture is refluxed for 2 hours. An additional 25.7 ml (0.41 mole) of methyl iodide is then added, and the mixture is refluxed for a total of 12 hours. The majority of the methanol is removed in vacuo. The residual oil is poured into two liters of crushed ice, and the pH is adjusted to 9.0 with potassium hydroxide. The mixture is then extracted with diethyl ether, and the extract is dried over potassium carbonate. The ether is removed in vacuo, and the residue is distilled at approximately 120°C/8 mm to yield this compound.[3]

Purification

Purification of this compound can be achieved through distillation or recrystallization of its salt form.

-

Distillation: The crude product can be purified by vacuum distillation.[3]

-

Recrystallization: For the dihydrochloride salt, recrystallization can be performed. A general protocol involves dissolving the crude salt in a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allowing it to cool slowly to induce crystallization. The crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound.

-

Method: A reverse-phase (RP) HPLC method can be used with a C18 column.[5][9]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass-Spec compatibility).[5]

-

Detection: UV detection at 230 nm is suitable for monitoring the effluent.[9]

-

Application: This method is scalable and can be used for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.[5]

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.

Synthesis of Telmisartan

This compound is a key building block in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[1][2][4] The synthesis involves the condensation of N-methyl-1,2-phenylenediamine with a carboxylic acid derivative to form a bis-benzimidazole intermediate, which is then further functionalized to yield Telmisartan.[2][4]

Synthesis of Benzimidazoles

Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. This compound can be used as a precursor for the synthesis of 1-methyl substituted benzimidazoles. The general synthesis involves the condensation of this compound with a carboxylic acid or its derivative.[10][11]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[12] It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[1] The dihydrochloride salt is an acidic salt and is generally soluble in water, forming solutions with a pH of less than 7.0.[6][13]

References

- 1. Synthesis method for this compound (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. prepchem.com [prepchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. CN102557964A - Synthesis method for this compound (salt) and isomeride thereof - Google Patents [patents.google.com]

- 7. Buy this compound dihydrochloride | 25148-68-9 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES | Semantic Scholar [semanticscholar.org]

- 10. banglajol.info [banglajol.info]

- 11. ijariie.com [ijariie.com]

- 12. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

N-Methyl-o-phenylenediamine chemical structure and synthesis

An In-depth Technical Guide to N-Methyl-o-phenylenediamine: Chemical Structure, Properties, and Synthesis

Introduction

This compound, an aromatic diamine, is a significant intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring with an amino group (-NH₂) and a methylamino group (-NHCH₃) at adjacent (ortho) positions.

-

IUPAC Name: N¹-methylbenzene-1,2-diamine[1]

-

Synonyms: 2-(Methylamino)aniline, 2-Amino-N-methylaniline, N-Methyl-1,2-benzenediamine[1][2][3]

Chemical Structure:

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | Yellow to red to very dark brown liquid | [2] |

| Melting Point | 22 °C | [2] |

| Boiling Point | 252.4 °C at 760 mmHg; 123-124 °C at 10 mmHg | [2] |

| Density | 1.075 g/mL at 25 °C | |

| Refractive Index | n20/D 1.612 | [2] |

| Flash Point | 122.4 °C | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The primary methods involve the methylation of an aniline (B41778) derivative followed by the reduction of a nitro group, or the direct methylation of o-phenylenediamine (B120857).

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below.

Method 1: Direct Methylation of o-Phenylenediamine

This method involves the direct N-methylation of o-phenylenediamine using methyl iodide.

Experimental Protocol:

-

To a 1-liter flask, add 89 grams (0.82 mole) of o-phenylenediamine and 1 liter of methanol (B129727).[4]

-

Add 25.7 ml (0.41 mole) of methyl iodide to the mixture.[4]

-

Reflux the mixture for 2 hours.[4]

-

Add an additional 25.7 ml (0.41 mole) of methyl iodide.[4]

-

Continue to reflux the mixture for a total of 12 hours.[4]

-

Remove the majority of the methanol under reduced pressure (in vacuo).[4]

-

Pour the residual brown oil into 2 liters of crushed ice.[4]

-

Adjust the pH of the mixture to 9.0 by adding potassium hydroxide (B78521).[4]

-

Extract the resulting mixture with ethyl ether.[4]

-

Dry the ether extract over potassium carbonate.[4]

-

Remove the ether in vacuo.[4]

-

Distill the residue at approximately 120° C under 8 mm Hg pressure to obtain this compound as a yellow oil.[4]

Method 2: Methylation of o-Nitroaniline followed by Reduction

This two-step synthesis starts with the methylation of o-nitroaniline to form N-methyl-o-nitroaniline, which is then reduced to the final product.

Step 2a: Synthesis of N-methyl-o-nitroaniline

Experimental Protocol:

-

In a suitable reaction vessel, mix 40.0 g (0.29 mol) of o-nitroaniline with 200 ml of acetone (B3395972).[5]

-

Add 32 g (0.57 mol) of potassium hydroxide (KOH).[5]

-

Add 46 g (0.37 mol) of dimethyl sulfate dropwise.[5]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Add 20.0 ml of ammonia (B1221849) water and remove the acetone by evaporation.[5]

-

Add 200.0 ml of water to the residue, stir to induce crystallization.[5]

-

Separate the product by filtration and dry to obtain N-methyl-o-nitroaniline.[5]

Step 2b: Reduction of N-methyl-o-nitroaniline

Two common methods for the reduction are catalytic hydrogenation and chemical reduction with iron.

Protocol 2b-i: Catalytic Hydrogenation

-

In a hydrogenation reactor, mix 20.0 g (0.13 mol) of N-methyl-o-nitroaniline with 100 ml of methanol.[5]

-

Add 0.05 g of 10% Palladium on carbon (Pd/C) as the catalyst.[5]

-

Pressurize the reactor with hydrogen gas to 0.2-0.5 MPa.[5]

-

Maintain the reaction at 30-35°C for approximately 3 hours.[5]

-

After the reaction is complete, filter to remove the catalyst.[5]

-

To obtain the dihydrochloride (B599025) salt, add 17.8 g (0.15 mol) of thionyl chloride dropwise to the filtrate, then cool to crystallize the product.[5]

Protocol 2b-ii: Reduction with Iron Powder

-

In a 500 ml reaction flask, add 100 ml of ethanol (B145695), 5 ml of glacial acetic acid, and 21.8 g (0.39 mol) of reduced iron powder.[5]

-

Stir and heat the mixture at 50-55°C for 30 minutes to activate the iron.[5]

-

Add 20.0 g (0.13 mol) of N-methyl-o-nitroaniline.[5]

-

Heat the mixture to reflux and maintain for about 2 hours.[5]

-

Filter the hot reaction mixture.[5]

-

To obtain the dihydrochloride salt, add 17.8 g (0.15 mol) of thionyl chloride dropwise to the filtrate, then cool to crystallize the product.[5]

Method 3: From o-Chloronitrobenzene

This route involves the nucleophilic aromatic substitution of o-chloronitrobenzene with methylamine, followed by reduction.

Step 3a: Synthesis of N-Methyl-o-nitroaniline

-

React o-chloronitrobenzene with an aqueous solution of monomethylamine in a sealed vessel.[6][7]

-

Pressurize the reaction with nitrogen to 0.5 MPa and heat to 120–135°C.[6][7]

-

After the reaction is complete, cool the mixture and allow it to separate into layers.[6]

-

The lower oil phase is collected as N-methyl-o-nitroaniline.[6]

Step 3b: Reduction of N-Methyl-o-nitroaniline

-

In a reaction vessel, dissolve the N-methyl-o-nitroaniline in ethanol and add a supported nickel catalyst.[6][7]

-

Slowly add hydrazine (B178648) hydrate (B1144303) dropwise while heating the mixture to 70-75°C.[6][7]

-

After the addition is complete, maintain the reaction at 80-90°C for 20 hours for insulation reaction.[6]

-

Filter the reaction mixture to remove the catalyst. The filtrate contains this compound.[6]

Quantitative Synthesis Data

The following table summarizes the reported yields and purities for the different synthetic routes to this compound or its dihydrochloride salt.

| Method | Starting Material | Key Reagents | Product | Yield | Purity | Source |

| 2a | o-Nitroaniline | Dimethyl sulfate, KOH | N-Methyl-o-nitroaniline | 95.3% | >99% | [5] |

| 2b-i | N-Methyl-o-nitroaniline | H₂, 10% Pd/C | This compound dihydrochloride | 98.4% | >99% | [5] |

| 2b-ii | N-Methyl-o-nitroaniline | Fe, Acetic Acid | This compound dihydrochloride | 90.0% | >99% | [5][8] |

| 3b | N-Methyl-o-nitroaniline | H₂/Pd-C | This compound | 78-82% | - | [7] |

Safety Information

This compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[9] The dihydrochloride salt is an acidic salt and should be handled accordingly.[10][11]

Conclusion

This technical guide has detailed the chemical structure, properties, and comprehensive synthesis protocols for this compound. The presented methods offer various routes for its preparation, allowing researchers to select the most suitable approach based on available starting materials, desired scale, and safety considerations. The provided quantitative data and experimental details serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

- 1. This compound | C7H10N2 | CID 78498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis method for this compound (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 7. This compound dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]

- 8. CN102557964A - Synthesis method for this compound (salt) and isomeride thereof - Google Patents [patents.google.com]

- 9. This compound dihydrochloride(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound dihydrochloride | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

N-Methyl-o-phenylenediamine IUPAC name and synonyms

An In-Depth Technical Guide to N-Methyl-o-phenylenediamine

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, catering to researchers, scientists, and professionals in drug development.

Chemical Identity

The nomenclature of a chemical compound is critical for its unambiguous identification in research and commerce. This compound is known by several names, with a specific systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 2-N-methylbenzene-1,2-diamine[1]

Synonyms: this compound is also widely recognized by a variety of synonyms in literature and commercial listings. These include:

-

N-Methyl-1,2-benzenediamine[1]

-

N¹-methylbenzene-1,2-diamine[2]

-

N-Methyl-1,2-diaminobenzene[1]

-

o-Phenylenediamine (B120857), N-methyl-[1][2]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Caption: IUPAC name and common synonyms for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Appearance | Yellow to red to very dark brown liquid | [2] |

| Melting Point | 22 °C | [2] |

| Boiling Point | 252.4 °C at 760 mmHg; 123-124 °C at 10 mmHg | [2] |

| Density | 1.075 g/mL at 25 °C | |

| Refractive Index | n20/D 1.612 | [2] |

| Flash Point | 113 °C (closed cup) | |

| CAS Number | 4760-34-3 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes, as well as an analytical method for its characterization.

Synthesis via Methylation of o-Phenylenediamine

This method involves the direct methylation of o-phenylenediamine using a methylating agent such as methyl iodide.

Materials:

-

o-Phenylenediamine

-

Methyl iodide

-

Potassium hydroxide

-

Ethyl ether

-

Potassium carbonate

Procedure:

-

To one liter of methanol, add 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml (0.41 mole) of methyl iodide.[3]

-

Reflux the mixture for 2 hours.[3]

-

Add an additional 25.7 ml (0.41 mole) of methyl iodide to the mixture.[3]

-

Continue to reflux the total mixture for 12 hours.[3]

-

Remove the major portion of the methanol under vacuum.[3]

-

Pour the residual brown oil into two liters of crushed ice.[3]

-

Adjust the pH of the mixture to 9.0 by adding potassium hydroxide.[3]

-

Extract the resulting mixture with ethyl ether.[3]

-

Dry the ether extract over potassium carbonate.[3]

-

Remove the ether in vacuo.[3]

-

Distill the residue at approximately 120° C under 8 mm Hg pressure to obtain this compound as a yellow oil.[3]

Synthesis via Reduction of N-Methyl-o-nitroaniline

This two-step industrial approach involves the methylation of o-nitroaniline followed by the reduction of the nitro group, which offers better regioselectivity.[4]

Step 1: Synthesis of N-methyl-o-nitroaniline

-

Mix 40.0g (0.29 mol) of o-nitroaniline with 200ml of acetone.[5]

-

Add 32g (0.57 mol) of KOH.[5]

-

Add 46g (0.37 mol) of dimethyl sulfate (B86663) dropwise.[5]

-

Monitor the reaction by TLC until no starting material is observed.[5]

-

Add 20.0ml of ammonia (B1221849) water and evaporate the acetone.[5]

-

Add 200.0ml of water, stir to induce crystallization, filter, and dry to obtain N-methyl-o-nitroaniline.[5]

Step 2: Synthesis of this compound

-

Mix 20.0g (0.13 mol) of N-methyl-o-nitroaniline with 100ml of methanol.[5]

-

Add 0.05g of 10% Pd/C to a hydrogenation reactor.[5]

-

Introduce hydrogen gas at 0.2-0.5 MPa and maintain the temperature at 30-35°C for about 3 hours.[5]

-

After filtration to remove the catalyst, the filtrate contains this compound.[5] For isolation as the dihydrochloride (B599025) salt, thionyl chloride can be added dropwise to the filtrate, followed by cooling and filtration.[5]

The workflow for the reduction of N-Methyl-o-nitroaniline is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[6]

Conditions:

-

Column: Newcrom R1[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

-

Detection: UV detector[7]

This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Applications in Research and Development

This compound is a valuable precursor in the synthesis of various biologically active compounds. Its primary applications include:

-

Synthesis of Benzimidazoles: It is a key starting material for producing benzimidazoles, a class of heterocyclic compounds with diverse pharmacological activities. This includes the one-pot synthesis of 1-methyl-2(hetero)arylbenzimidazoles and the preparation of 1-methyl-1H-benzimidazole-2(3H)-thione.

-

Pharmaceutical Synthesis: It is notably used in the total synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure.

-

Dye Manufacturing: Due to its chemical structure, it is used in the production of dyes.

-

Analytical Chemistry: It can be employed as a reagent for the colorimetric detection of nitrites.[4]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin and causes skin irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, eye protection, and in a well-ventilated area. The compound is a combustible liquid. For its dihydrochloride salt, it is considered an acidic salt that is generally soluble in water, forming solutions with a pH of less than 7.0.[8]

References

- 1. This compound | C7H10N2 | CID 78498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Buy this compound dihydrochloride | 25148-68-9 [smolecule.com]

- 5. Synthesis method for this compound (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. osha.gov [osha.gov]

- 8. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to N-Methyl-o-phenylenediamine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-o-phenylenediamine (N-MOPD), also known as N¹-methylbenzene-1,2-diamine, is an aromatic amine that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, notably benzimidazoles.[1][2] Its utility extends to the development of pharmaceuticals, such as the angiotensin II receptor antagonist Telmisartan, and as a reagent in analytical chemistry.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its dihydrochloride (B599025) salt, complete with detailed experimental protocols for its synthesis and characterization.

Chemical Identity and Structure

-

IUPAC Name: N¹-methylbenzene-1,2-diamine[1]

-

Synonyms: 2-(Methylamino)aniline, 2-Amino-N-methylaniline, N-Methyl-1,2-benzenediamine[1]

-

CAS Number: 4760-34-3[1]

-

Molecular Formula: C₇H₁₀N₂[1]

-

Molecular Weight: 122.17 g/mol [3]

-

Chemical Structure:

-

SMILES: C1=CC=C(C(=C1)N)NC

-

InChI: InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3

-

Physical Properties

The physical properties of this compound and its dihydrochloride salt are summarized in the tables below. These properties are critical for its handling, storage, and application in various chemical reactions.

Table 1: Physical Properties of this compound (Free Base)

| Property | Value | Source(s) |

| Appearance | Yellow to red to very dark brown liquid | [1] |

| Melting Point | 22 °C | [1][4] |

| Boiling Point | 252.4 °C at 760 mmHg, 123-124 °C at 10 mmHg | [1][4] |

| Density | 1.098 g/cm³ (1.075 g/mL at 25 °C) | [1][4] |

| Refractive Index | n20/D 1.612 | [1] |

| Flash Point | 122.4 °C (113 °C closed cup) | [1] |

| Solubility | Information not widely available, but expected to have some solubility in organic solvents. | |

| pKa | 6.17 ± 0.10 (Predicted) | [1] |

Table 2: Physical Properties of this compound Dihydrochloride

| Property | Value | Source(s) |

| Appearance | Crystals (from ethanol); light purple powder | [5][6][7] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [5][6] |

| Molecular Weight | 195.09 g/mol | [5][6] |

| Melting Point | 191 °C (approximately 376 °F) | [5][6] |

| Solubility | Water soluble (≥ 100 mg/mL at 73 °F) | [5][7] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of an aromatic diamine. The presence of two amine groups, one primary and one secondary, allows for a range of chemical transformations.

-

Reactivity: The molecule can undergo reactions at both amine sites, though the primary amine is generally more nucleophilic. It is a key precursor for the synthesis of benzimidazoles.[2]

-

Stability: The free base is a yellow oil that can darken upon standing, suggesting some sensitivity to air and light.[8] It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] The dihydrochloride salt is a more stable, crystalline solid.[5]

-

Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[3] The dihydrochloride salt is also toxic if swallowed or in contact with skin.[5][9] Appropriate personal protective equipment should be used when handling this compound.[6][10]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data Source |

| ¹H NMR | Sigma-Aldrich Co. LLC.[3] |

| ¹³C NMR | Sigma-Aldrich Co. LLC.[3] |

| FTIR | Bruker IFS 85, Wiley-VCH GmbH[3] |

| ATR-IR | Aldrich, Sigma-Aldrich Co. LLC.[3] |

| Mass Spectrometry | Molecular Ion Peak (dihydrochloride): m/z 195.09[11] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Method 1: Methylation of o-Phenylenediamine (B120857)

This method involves the direct methylation of o-phenylenediamine using methyl iodide.

Reaction Scheme:

o-Phenylenediamine + CH₃I → this compound

Experimental Protocol: [8]

-

Reaction Setup: To one liter of methanol (B129727) in a suitable reaction vessel, add 89 grams (0.82 mole) of o-phenylenediamine and 25.7 mL (0.41 mole) of methyl iodide.

-

Initial Reflux: Reflux the mixture for 2 hours.

-

Second Addition of Methyl Iodide: Add an additional 25.7 mL (0.41 mole) of methyl iodide to the reaction mixture.

-

Continued Reflux: Reflux the total mixture for 12 hours.

-

Solvent Removal: Remove the major portion of the methanol in vacuo.

-

Work-up:

-

Pour the residual brown oil into two liters of crushed ice.

-

Adjust the pH of the mixture to 9.0 by the addition of potassium hydroxide.

-

Extract the resulting mixture with ethyl ether.

-

Dry the ether extract over potassium carbonate.

-

-

Purification:

-

Remove the ether in vacuo.

-

Distill the residue at approximately 120 °C under a pressure of 8 mmHg to obtain this compound as a yellow oil.

-

Method 2: Reduction of N-Methyl-o-nitroaniline

This two-step method involves the methylation of o-nitroaniline followed by the reduction of the nitro group.

Step 1: Synthesis of N-Methyl-o-nitroaniline [12]

-

Reaction Setup: Mix 40.0 g (0.29 mol) of o-nitroaniline with 200 mL of acetone (B3395972).

-

Base Addition: Add 32 g (0.57 mol) of KOH.

-

Methylation: Add 46 g (0.37 mol) of dimethyl sulfate (B86663) dropwise.

-

Reaction Monitoring: Monitor the reaction by TLC until no starting material is observed.

-

Quenching: Add 20.0 mL of ammonia (B1221849) water.

-

Isolation:

-

Remove the acetone by distillation.

-

Add 200.0 mL of water to the residue.

-

Stir to induce crystallization.

-

Separate the product by filtration and dry to obtain N-methyl-o-nitroaniline.

-

Step 2: Reduction to this compound Dihydrochloride [12]

Two alternative reduction procedures are provided:

A) Catalytic Hydrogenation:

-

Reaction Setup: Mix 20.0 g (0.13 mol) of N-methyl-o-nitroaniline with 100 mL of methanol and add 0.05 g of 10% Pd/C to a hydrogenation reactor.

-

Hydrogenation: Introduce hydrogen gas at 0.2-0.5 MPa and maintain the temperature at 30-35 °C for approximately 3 hours.

-

Isolation:

-

Filter the reaction mixture to remove the catalyst.

-

Add 17.8 g (0.15 mol) of thionyl chloride dropwise to the filtrate.

-

Cool the solution to induce precipitation and filter to obtain this compound dihydrochloride.

-

B) Iron-Mediated Reduction:

-

Activator Preparation: In a 500 mL reaction flask, add 100 mL of ethanol, 5 mL of glacial acetic acid, and 21.8 g (0.39 mol) of reduced iron powder. Stir and activate at 50-55 °C for 30 minutes.

-

Reduction: Add 20.0 g (0.13 mol) of N-methyl-o-nitroaniline and heat the mixture to reflux for about 2 hours.

-

Isolation:

-

Filter the hot reaction mixture.

-

Add 17.8 g (0.15 mol) of thionyl chloride dropwise to the filtrate.

-

Cool the solution and filter to obtain this compound dihydrochloride.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through multiple routes, offering flexibility in process development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound dihydrochloride | 25148-68-9 [smolecule.com]

- 3. This compound | C7H10N2 | CID 78498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound dihydrochloride | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound dihydrochloride(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. prepchem.com [prepchem.com]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]

- 12. Synthesis method for this compound (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]

N-Methyl-o-phenylenediamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for N-Methyl-o-phenylenediamine and its dihydrochloride (B599025) salt. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key chemical pathways.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is crucial for its application in pharmaceutical synthesis and other research areas. Solubility dictates the choice of appropriate solvents and reaction conditions, while stability data informs handling, storage, and the potential degradation pathways of the molecule.

Solubility Data

This compound is available as a free base and as a dihydrochloride salt. The salt form generally exhibits higher solubility in aqueous solutions.

This compound Dihydrochloride

The dihydrochloride salt of this compound is significantly more soluble in water compared to its free base form.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 23 | ≥ 10 g/100 mL | [1] |

| Water | 22.8 | ≥ 100 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | [1] |

| Methanol | Not Specified | Slightly Soluble | [1] |

| Ethanol | Not Specified | Soluble | [3] |

This compound (Free Base)

Stability Profile

The stability of this compound is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

General Stability

-

This compound Dihydrochloride : This salt is stable under normal temperatures and pressures[1].

-

Aromatic Amines : Generally, aromatic amines can be susceptible to oxidation, and their stability can be compromised in acidic media and at elevated temperatures. Studies on various aromatic amines have shown reduced recovery when stored at 20°C, with better stability observed at lower temperatures such as 4°C, -20°C, and -70°C[5]. Phenylenediamines, in particular, are known to be susceptible to oxidation, which can present challenges in sample stability and analysis[6].

Incompatibility

-

Oxidizing Agents : this compound dihydrochloride is incompatible with oxidizing agents[7]. Contact with such agents can lead to degradation.

Experimental Protocols

Detailed, specific experimental protocols for determining the solubility and stability of this compound are not extensively published. However, established general methods for amines can be readily adapted.

Solubility Determination: Isothermal Saturation Method

This gravimetric method is a standard procedure for determining the solubility of a solid compound in a liquid solvent.

Principle: A supersaturated solution of the compound in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined by gravimetric analysis.

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and accurately weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other desired units.

A study on o-phenylenediamine (B120857) utilized an isothermal dissolution equilibrium method to determine its solubility in various solvents, which can be a reference for its N-methylated counterpart[8].

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.

Principle: The compound is subjected to stress conditions that are more severe than accelerated stability testing to induce degradation. The resulting degradation products are then identified and quantified, typically using a stability-indicating HPLC method.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature.

-

Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or a solution at a temperature above the accelerated stability testing conditions (e.g., 60-80°C).

-

Photostability: Exposing the solid or a solution to a combination of UV and visible light, as per ICH Q1B guidelines.

Analytical Method: A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method for aromatic amines might involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol[9][10][11].

Chemical Pathways

Synthesis of this compound

A common synthetic route to this compound involves the methylation of o-nitroaniline followed by the reduction of the nitro group.

Caption: Synthetic pathway for this compound.

Potential Oxidation Pathway

The oxidation of phenylenediamines can be complex, often leading to dimerization and polymerization. A likely initial step in the oxidation of this compound involves the formation of a radical cation, which can then undergo further reactions. The oxidation of the related compound o-phenylenediamine is known to produce 2,3-diaminophenazine[12][13].

Caption: A potential initial oxidation pathway for this compound.

Conclusion

This technical guide consolidates the available solubility and stability data for this compound and its dihydrochloride salt. While quantitative solubility data for the free base in organic solvents remains an area for further investigation, the provided information on the dihydrochloride salt and general principles for aromatic amines offer a solid foundation for its use in research and development. The outlined experimental protocols provide a starting point for generating more specific and detailed data for this important chemical intermediate. Researchers should exercise caution due to the potential for oxidative degradation and consider appropriate handling and storage conditions to ensure the integrity of the compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound dihydrochloride | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. osha.gov [osha.gov]

- 7. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Methyl-o-phenylenediamine as a Precursor in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-o-phenylenediamine is a versatile difunctional precursor widely utilized in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique structure, featuring adjacent primary and secondary amine functionalities on a benzene (B151609) ring, provides a reactive scaffold for cyclization reactions. This guide details the synthesis of key heterocyclic systems, including benzimidazoles, benzodiazepines, and quinoxalines, starting from this compound. It provides an in-depth look at reaction mechanisms, optimized experimental protocols, and quantitative data to facilitate the application of this precursor in research and drug development.

Introduction

This compound (N-MOPD), with its ortho-disposed primary and N-methylated secondary amino groups, is a valuable building block in synthetic organic chemistry. The differential reactivity of the two amino groups allows for regioselective reactions, leading to the formation of diverse and complex heterocyclic structures. These structures are often privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. This guide will explore the synthetic utility of N-MOPD in constructing several major classes of heterocycles.

The general synthetic utility of ortho-phenylenediamines is well-established for forming fused heterocyclic systems. The introduction of an N-methyl group in N-MOPD offers specific advantages, including the preclusion of N-H reactivity at one nitrogen atom, which can direct cyclization pathways and introduce a key substituent for modulating the physicochemical and pharmacological properties of the final molecule.

Synthesis of this compound

The precursor itself is typically synthesized via a two-step industrial method involving the methylation of o-nitroaniline, followed by the reduction of the nitro group. This approach provides better regioselectivity than the direct methylation of o-phenylenediamine. A common laboratory-scale synthesis involves reacting o-nitroaniline with a methylating agent like dimethyl sulfate (B86663) in the presence of a base, followed by reduction using agents such as iron powder in acidic medium or catalytic hydrogenation (e.g., Pd/C).

Synthesis of 1-Methylbenzimidazoles

The reaction of N-MOPD with various one-carbon electrophiles is a direct and efficient route to 1-methylbenzimidazoles. This core is a component of numerous pharmaceuticals.

Reaction with Aldehydes

The condensation of N-MOPD with aldehydes is a common and high-yielding method. The reaction proceeds via the formation of a Schiff base intermediate from the more nucleophilic primary amine, followed by intramolecular cyclization and subsequent oxidation. A variety of catalysts, including metal nanoparticles, Lewis acids, and protic acids, can facilitate this transformation.

The Synthesis of N-Methyl-o-phenylenediamine: A Historical and Technical Overview

An in-depth guide for researchers and drug development professionals on the evolution of synthesis methods for a key pharmaceutical intermediate.

Introduction

N-Methyl-o-phenylenediamine (N-MOPD), a substituted aromatic diamine, serves as a critical building block in the synthesis of various heterocyclic compounds. Its primary contemporary application lies in its role as a key intermediate in the production of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1][2] This technical guide delves into the historical development of the synthesis of this compound, presenting a chronological evolution of methodologies. It provides detailed experimental protocols for key synthesis routes, summarizes quantitative data for comparative analysis, and visually represents the chemical transformations involved.

Early Synthetic Approaches: Methylation of o-Phenylenediamine (B120857)

Initial methods for the preparation of this compound centered on the direct methylation of o-phenylenediamine. A common approach involved the use of a methylating agent such as methyl iodide in a suitable solvent.[3] While straightforward, this method presented significant drawbacks. The primary challenge was the lack of selectivity, often leading to the formation of the undesired byproduct, N,N'-dimethyl-o-phenylenediamine.[1][2] Furthermore, o-phenylenediamine itself is recognized as a highly carcinogenic compound, posing considerable safety risks in a laboratory and industrial setting.[1]

A representative protocol for this method is the reaction of o-phenylenediamine with methyl iodide in methanol (B129727).[3]

Modern Synthetic Routes: From Nitroanilines to High-Purity N-MOPD

To overcome the limitations of earlier methods, modern synthetic strategies have shifted towards using substituted nitroanilines as starting materials. These approaches offer improved selectivity, higher yields, and enhanced safety profiles, making them more amenable to large-scale industrial production.[1] The general pathway involves two key steps: the N-methylation of a nitroaniline derivative followed by the reduction of the nitro group to an amine.

A prevalent starting material for this route is o-nitroaniline, which is first methylated and then reduced.[1] Another approach begins with o-chloronitrobenzene, which is first reacted with monomethylamine to form N-methyl-o-nitroaniline, followed by reduction.[4]

I. Methylation of o-Nitroaniline and Subsequent Reduction

This widely adopted method utilizes the methylation of o-nitroaniline, a less hazardous starting material than o-phenylenediamine. The subsequent reduction of the nitro group can be achieved through various means, including catalytic hydrogenation or using reducing agents like iron powder.[1][2]

II. Synthesis from o-Chloronitrobenzene

An alternative pathway begins with o-chloronitrobenzene, which undergoes a nucleophilic aromatic substitution with monomethylamine to yield N-methyl-o-nitroaniline. This intermediate is then reduced to the final product.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis of N-Methyl-o-nitroaniline from o-Nitroaniline [1]

| Starting Material | Methylating Agent | Catalyst/Base | Solvent | Yield | Purity |

| o-Nitroaniline | Dimethyl sulfate (B86663) | KOH | Acetone (B3395972) | 95.3% | >99% |

Table 2: Reduction of N-Methyl-o-nitroaniline to this compound [1][2]

| Starting Material | Reducing Agent/Catalyst | Solvent | Yield | Purity |

| N-Methyl-o-nitroaniline | 10% Pd/C, H₂ | Methanol | 98.4% (as dihydrochloride (B599025) salt) | >99% |

| N-Methyl-o-nitroaniline | Reduced iron powder | Ethanol, Acetic acid | 90.0% (as dihydrochloride salt) | >99% |

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Phenylenediamine[3]

-

Reaction Setup: In a flask equipped with a reflux condenser, add 89 grams (0.82 mole) of o-phenylenediamine to one liter of methanol.

-

Addition of Methyl Iodide (Portion 1): Add 25.7 ml (0.41 mole) of methyl iodide to the mixture.

-

Initial Reflux: Heat the mixture to reflux and maintain for 2 hours.

-

Addition of Methyl Iodide (Portion 2): Add an additional 25.7 ml (0.41 mole) of methyl iodide.

-

Final Reflux: Continue to reflux the mixture for a total of 12 hours.

-

Solvent Removal: Remove the majority of the methanol under reduced pressure (in vacuo).

-

Work-up: Pour the residual brown oil into two liters of crushed ice. Adjust the pH of the mixture to 9.0 by adding potassium hydroxide (B78521).

-

Extraction: Extract the resulting mixture with ethyl ether.

-

Drying: Dry the ether extract over potassium carbonate.

-

Final Purification: Remove the ether in vacuo. Distill the residue at approximately 120°C and 8 mm Hg to obtain this compound as a yellow oil.

Protocol 2: Synthesis of N-Methyl-o-nitroaniline from o-Nitroaniline[1]

-

Reaction Setup: Mix 40.0g (0.29 mol) of o-nitroaniline with 200 ml of acetone.

-

Base Addition: Add 32g (0.57 mol) of potassium hydroxide (KOH).

-

Methylation: Add 46g (0.37 mol) of dimethyl sulfate dropwise.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Add 20.0 ml of aqueous ammonia.

-

Solvent Removal: Remove the acetone by distillation.

-

Crystallization: Add 200.0 ml of water and stir to induce crystallization.

-

Isolation: Isolate the product by filtration and dry to obtain 42.0g of N-methyl-o-nitroaniline.

Protocol 3: Catalytic Hydrogenation of N-Methyl-o-nitroaniline[1][2]

-

Reaction Setup: In a hydrogenation reactor, mix 20.0g (0.13 mol) of N-methyl-o-nitroaniline with 100 ml of methanol.

-

Catalyst Addition: Add 0.05g of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Introduce hydrogen gas at a pressure of 0.2-0.5 MPa and maintain the temperature at 30-35°C for approximately 3 hours.

-

Catalyst Removal: Filter the reaction mixture to remove the catalyst.

-

Salt Formation: Add 17.8g (0.15 mol) of thionyl chloride dropwise to the filtrate.

-

Isolation: Cool the solution to induce crystallization and filter to obtain 25g of this compound dihydrochloride.

Protocol 4: Reduction of N-Methyl-o-nitroaniline with Reduced Iron Powder[1][2]

-

Reaction Setup: In a 500 ml reaction flask, add 100 ml of ethanol, 5 ml of glacial acetic acid, and 21.8g (0.39 mol) of reduced iron powder.

-

Activation: Stir and heat the mixture to 50-55°C for 30 minutes to activate the iron.

-

Substrate Addition: Add 20.0g (0.13 mol) of N-methyl-o-nitroaniline.

-

Reaction: Heat the mixture to reflux for approximately 2 hours.

-

Filtration: Filter the hot reaction mixture.

-

Salt Formation: Add 17.8g (0.15 mol) of thionyl chloride dropwise to the filtrate.

-

Isolation: Cool the solution and filter to obtain 22.8g of this compound dihydrochloride.

Signaling Pathways and Experimental Workflows

The synthesis of this compound primarily involves chemical transformations rather than biological signaling pathways. The logical relationships and experimental workflows of the modern synthesis routes are depicted below.

Caption: Synthesis of N-MOPD from o-Nitroaniline.

Caption: Synthesis of N-MOPD from o-Chloronitrobenzene.

Caption: General Experimental Workflow for N-MOPD Synthesis.

References

- 1. Synthesis method for this compound (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102557964A - Synthesis method for this compound (salt) and isomeride thereof - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reactivity of N-Methyl-o-phenylenediamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reactivity of N-Methyl-o-phenylenediamine (N-Me-OPD) with a variety of electrophilic agents. This compound, a substituted aromatic diamine, is a critical precursor in organic synthesis, particularly for constructing heterocyclic frameworks that form the core of many pharmaceutical agents and functional materials. Its unique structure, featuring adjacent primary and secondary amine functionalities, imparts distinct reactivity, making it a versatile building block for complex molecular architectures.

This document details the core principles of N-Me-OPD's reactivity, outlines key reaction classes with specific electrophiles, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for significant transformations.

Core Reactivity Principles

This compound (IUPAC name: N¹-methylbenzene-1,2-diamine) possesses two nucleophilic nitrogen centers. The primary amine (-NH₂) is generally more sterically accessible, while the secondary amine (-NHCH₃) has slightly increased electron density due to the inductive effect of the methyl group. This differential reactivity, combined with the ortho-positioning of the two amines, allows for a range of selective transformations and subsequent intramolecular cyclizations. The primary reaction site often depends on the steric bulk of the electrophile and the specific reaction conditions employed.

The general reactivity pattern involves the nucleophilic attack of one of the amine groups on an electrophilic center, which can be followed by a cyclization/condensation step involving the second amine group, leading to the formation of stable heterocyclic systems.

Caption: Logical workflow of this compound reacting with electrophiles.

Key Reactions with Electrophiles

The condensation of N-Me-OPD with aldehydes is a cornerstone reaction, providing a direct route to 1-methyl-2-substituted-1H-benzimidazoles. This class of compounds is of significant interest due to its prevalence in biologically active molecules, including antiviral, anticancer, and antihypertensive drugs.[1][2][3] The reaction proceeds via the initial formation of a Schiff base between the primary amine and the aldehyde, followed by an intramolecular cyclization and subsequent oxidative aromatization.

The use of catalysts, such as supported gold nanoparticles (Au/TiO₂), can promote this reaction under mild, ambient conditions.[4]

References

Spectroscopic Profile of N-Methyl-o-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Methyl-o-phenylenediamine (CAS No: 4760-34-3, Molecular Formula: C₇H₁₀N₂), a crucial intermediate in pharmaceutical synthesis and various chemical industries. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural characterization of this compound is fundamentally reliant on a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.8 – 7.2 | Multiplet | 4H |

| Amine (NH & NH₂) | 3.5 – 4.5 | Broad Singlet | 3H |

| Methyl (N-CH₃) | 2.8 – 3.2 | Singlet | 3H |

Note: Expected values are based on standard chemical shift ranges for aromatic amines. Actual values can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Expected Chemical Shifts)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-NHCH₃ | 140 – 150 |

| C-NH₂ | 135 – 145 |

| C-H (Aromatic) | 115 – 125 |

| C-H (Aromatic) | 115 – 125 |

| C-H (Aromatic) | 110 – 120 |

| C-H (Aromatic) | 110 – 120 |

| N-CH₃ | 30 – 35 |

Note: Expected values are based on typical shifts for ortho-substituted benzene (B151609) rings with amine functionalities. Spectra for this compound are available from suppliers like Sigma-Aldrich.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Primary & Secondary Amine |

| 3100 - 3000 | C-H stretching | Aromatic |

| 2950 - 2850 | C-H stretching | Methyl |

| 1620 - 1580 | N-H bending | Amine |

| 1520 - 1470 | C=C stretching | Aromatic Ring |

| 1340 - 1250 | C-N stretching | Aromatic Amine |

Note: Characteristic absorption frequencies are based on data for similar aromatic amine compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Relative Abundance |

| 122 | [M]⁺ (Molecular Ion) | High |

| 107 | [M - CH₃]⁺ | High |

| 80 | Fragmentation Product | Medium |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans, averaged to improve signal-to-noise.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid film method is employed. A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then gently pressed together to form a thin, uniform film.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Data Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added.

-

Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving ~1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: ~2 scans/second.

-

-

Data Processing: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the GC peak is extracted, and the fragmentation pattern is analyzed and compared with library data (e.g., NIST database) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

N-Methyl-o-phenylenediamine health and safety information

An In-depth Technical Guide on the Health and Safety of N-Methyl-o-phenylenediamine

This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive health and safety information for this compound and its dihydrochloride (B599025) salt.

Chemical Identity

| Identifier | This compound | This compound dihydrochloride |

| IUPAC Name | N-methylbenzene-1,2-diamine[1] | 2-N-methylbenzene-1,2-diamine;dihydrochloride |

| Synonyms | N-Methyl-1,2-phenylenediamine, 1,2-Benzenediamine, N-methyl-[1] | N-Methyl-1,2-benzenediamine dihydrochloride, 1,2-Benzenediamine, N-methyl-, dihydrochloride[2] |

| CAS Number | 4760-34-3[1] | 25148-68-9[2][3] |

| Molecular Formula | C₇H₁₀N₂[1] | C₇H₁₂Cl₂N₂[2][3] |

| Molecular Weight | 122.17 g/mol [1] | 195.09 g/mol [2][3] |

| Appearance | - | Light purple powder, Crystals (from ethanol)[2] |

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 376 °F (dihydrochloride) | |

| Solubility | Water soluble (dihydrochloride) | |

| Stability | Stable under normal temperatures and pressures.[2] | [2] |

Hazard Identification and Classification

This compound and its dihydrochloride salt are classified as hazardous. The GHS classification indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3]

GHS Hazard Statements for this compound dihydrochloride:

| Code | Statement |

| H301 | Toxic if swallowed[4] |

| H311 | Toxic in contact with skin[4] |

| H331 | Toxic if inhaled[4] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

Signal Word: Danger[3]

Toxicological Information

Mutagenicity: An Ames test conducted on this compound 2HCl (CAS 25148-68-9) showed equivocal and negative results in different trials.

Experimental Protocols

The following are descriptions of standard OECD guidelines for toxicological testing that would be used to generate health and safety data for a chemical like this compound.

5.1 Acute Oral, Dermal, and Inhalation Toxicity: Standard protocols for acute toxicity testing involve the administration of the substance to animals (usually rats) via oral, dermal, or inhalation routes. The studies are designed to determine the median lethal dose (LD50) or median lethal concentration (LC50) which is the dose or concentration that is lethal to 50% of the tested population.

5.2 Dermal and Eye Irritation/Corrosion (OECD Guidelines 404 and 405): These tests are typically performed on albino rabbits. For dermal irritation (OECD 404), the substance is applied to a small patch of skin, and the degree of irritation is observed over a period of time.[6][7][8] For eye irritation (OECD 405), a small amount of the substance is instilled into the eye of the rabbit, and the effects on the cornea, iris, and conjunctiva are evaluated.[9][10][11][12][13]

5.3 Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14] It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, making them unable to grow in a histidine-free medium. The test chemical is added to the bacterial culture, and if it is a mutagen, it will cause a reversal of the initial mutation, allowing the bacteria to grow on the histidine-free medium.[14][15] The number of revertant colonies is proportional to the mutagenic potency of the substance.[14]

Safe Handling and Storage

Handling:

-

Do not eat, drink, or smoke when using this product.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3][5]

-

Keep away from sources of ignition.[3]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2][3][5]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][5] Obtain medical aid immediately.[3]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[2][3] Obtain medical aid immediately.[3]

-

Ingestion: Do NOT induce vomiting without medical advice.[3] Rinse mouth with water. Never administer anything by mouth to an unconscious person.[2][3][5] Obtain medical aid immediately.[2][3]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, hydrogen chloride, and nitrogen oxides.[3]

Accidental Release Measures:

-

Wear protective equipment and keep unprotected personnel away.[3]

-

Ensure adequate ventilation.[3]

-

For small spills, dampen the solid material with water and transfer it to a suitable container.[16] Use absorbent paper dampened with water to pick up any remaining material.[16] Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[16] Wash all contaminated surfaces with a soap and water solution.[16]

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the health and safety of a chemical substance.

Caption: Workflow for Chemical Hazard Assessment.

References

- 1. oecd.org [oecd.org]

- 2. eurolab.net [eurolab.net]

- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 4. oecd.org [oecd.org]

- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. The bacterial reverse mutation test | RE-Place [re-place.be]

- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. catalog.labcorp.com [catalog.labcorp.com]

Methodological & Application

Application Note: Efficient Synthesis of Telmisartan Intermediate via Condensation with N-Methyl-o-phenylenediamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Telmisartan (B1682998) is a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1][2][3] A critical step in its synthesis involves the formation of a substituted bis-benzimidazole core structure. N-Methyl-o-phenylenediamine (also known as N-methyl-1,2-phenylenediamine) serves as a key building block in this process, reacting with a benzimidazole (B57391) carboxylic acid derivative to form the pivotal intermediate, 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzo[d]imidazolyl.[1][2][4] This document outlines two established protocols for this condensation reaction, providing detailed experimental procedures and comparative data to guide researchers in optimizing this crucial synthetic step.

Synthesis Pathway Overview

The synthesis of the bis-benzimidazole intermediate is a convergent step in the overall synthesis of Telmisartan. It typically involves the condensation of a pre-formed benzimidazole carboxylic acid with this compound. This reaction is followed by an N-alkylation step with a substituted biphenyl (B1667301) compound to yield the final Telmisartan molecule after hydrolysis.[1][2][5]

Figure 1: General synthesis pathway for Telmisartan highlighting the key condensation step.

Experimental Protocols

Two primary methods for the condensation of 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with this compound are detailed below.

Protocol 1: Condensation using 1,1'-Carbonyldiimidazole (CDI)

This method utilizes CDI to activate the carboxylic acid, followed by coupling and an in-situ cyclization reaction.[1]

Materials:

-

2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid derivative (e.g., linked to an oxazoline (B21484) protecting group) (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.5 eq)

-

N-Methyl-1,2-phenylenediamine (1.5 eq)

-

1,4-Dioxane (B91453) (solvent)

-

Ethyl acetate (B1210297)

-

Aqueous ammonia

-

Ice water

Procedure:

-

Dissolve the benzimidazole carboxylic acid derivative (1.0 eq) and CDI (1.5 eq) in 1,4-dioxane in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

-